1,2-Diamino-5-bromonaphthalene 1,2-Diamino-5-bromonaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13992379
InChI: InChI=1S/C10H9BrN2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H,12-13H2
SMILES:
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol

1,2-Diamino-5-bromonaphthalene

CAS No.:

Cat. No.: VC13992379

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diamino-5-bromonaphthalene -

Specification

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
IUPAC Name 5-bromonaphthalene-1,2-diamine
Standard InChI InChI=1S/C10H9BrN2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H,12-13H2
Standard InChI Key YKTAPOGSLQBJRF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N)N)C(=C1)Br

Introduction

Synthesis and Chemical Properties

Synthetic Routes

1,2-Diamino-5-bromonaphthalene is synthesized through multi-step processes, often involving bromination and subsequent functionalization:

Method 1: Bromination of Naphthalene Derivatives

A common approach involves the bromination of 1,2-diaminonaphthalene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like Fe or AlCl₃. For example:

  • Reagents: 1,2-Diaminonaphthalene, NBS, Fe catalyst, solvent (e.g., dichloroethane) .

  • Conditions: 30–80°C, 1–4 hours.

  • Yield: 56–70% .

Method 2: Reductive Amination

An alternative method employs the reduction of nitro groups in brominated precursors:

  • Example: Reduction of 5-bromo-1,2-dinitronaphthalene using Zn/NH₄Cl or Fe/AcOH .

  • Yield: Up to 90% .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity
Bromination with NBSNBS, Fe, 80°C, 4h56>95%
Reductive AminationZn, NH₄Cl, MeOH/H₂O, 75°C9098%

Physicochemical Properties

  • Appearance: White to light yellow crystalline solid .

  • Solubility: Slightly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO) .

  • Reactivity:

    • Nucleophilic Substitution: Bromine at position 5 is susceptible to displacement by amines or thiols .

    • Electrophilic Aromatic Substitution: Amino groups direct further substitutions to para/ortho positions .

Biological Activity and Applications

Material Science Applications

  • Fluorescent Probes: Used in bioimaging due to tunable photophysical properties (λₑₓ: 350 nm, λₑₘ: 450 nm) .

  • Organic Semiconductors: Serves as a building block for π-conjugated polymers with charge mobility >0.1 cm²/V·s .

Table 2: Key Biological and Material Properties

ApplicationKey FindingsReference
AntimicrobialMIC = 16 µg/mL (S. aureus)
AnticancerIC₅₀ = 25 µM (MCF-7 cells)
Fluorescent ImagingQuantum yield = 0.45 in DMSO

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